![molecular formula C27H22FNO5 B2401534 8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-20-4](/img/structure/B2401534.png)
8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H22FNO5 and its molecular weight is 459.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems. They are explored for their potential as DNA fluorophores, antioxidants, and radioprotectors due to their fused aromatic systems and heteroatom content. The synthesis of new quinoline derivatives through reactions of chloro-methylquinolines with aminobenzoic acids and ethyl 4-aminobenzoate highlights the ongoing interest in developing more sensitive and selective compounds for these applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anti-inflammatory Activities
Fluorine-substituted quinazolin-2-amine derivatives exhibit significant anti-inflammatory activities, underscoring the potential of fluorine-substituted compounds in medical research. The enhanced solubility and potential inhibitory effects on LPS-induced NO secretion suggest these derivatives could serve as a basis for developing new therapeutic agents (Sun et al., 2019).
Synthetic Approaches and Antitumor Activity
Synthetic approaches to quinoline derivatives, such as the synthesis of isoaaptamine analogs, open pathways for creating compounds with potential PKC inhibitory and antitumor activities. This area of research demonstrates the versatility of quinoline derivatives in synthesizing bioactive molecules with potential applications in cancer treatment (Walz & Sundberg, 2000).
Photophysics and Photochemistry
The study of quinoline derivatives also extends to their photophysical and photochemical properties, highlighting their potential applications in developing new phototherapeutic agents and understanding their interactions with biological molecules. The investigation into the photoinduced C-F bond cleavage in fluorinated quinolone-3-carboxylic acids, for example, provides insights into the phototoxicity mechanisms of these compounds, which is essential for designing safer pharmaceuticals (Fasani et al., 1999).
Propriétés
IUPAC Name |
8-(4-ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO5/c1-2-32-20-9-5-18(6-10-20)26(30)22-16-29(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)31/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQREHNLXMSGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
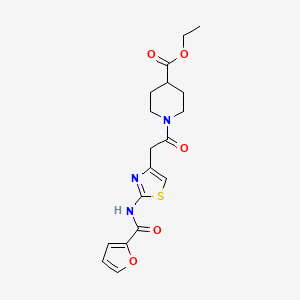
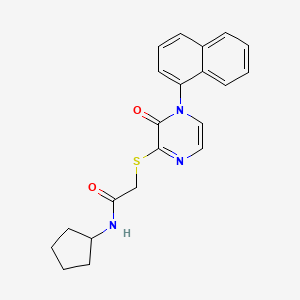
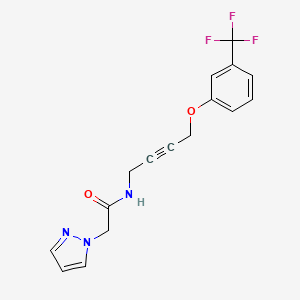
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2401456.png)
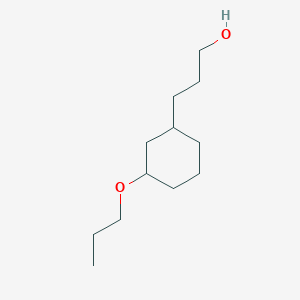
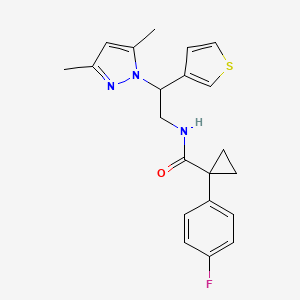
![N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2401461.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2401463.png)
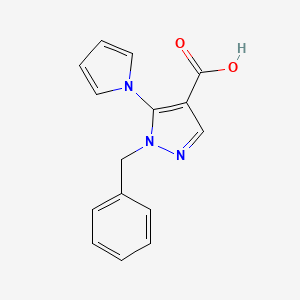
![Tert-butyl N-[(1R,2R)-2-(azidomethyl)cyclopentyl]carbamate](/img/structure/B2401465.png)
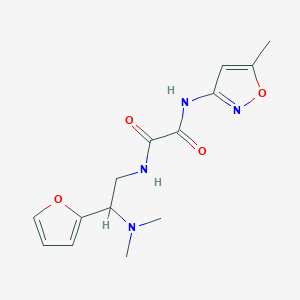

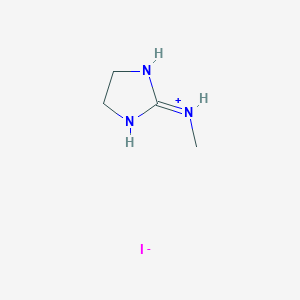
![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)
